2-amino-5-chloro-1H-quinazolin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-chloro-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGOWPBMMBVYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Classical and Established Synthetic Routes to 2-Amino-5-chloro-1H-quinazolin-4-one
The traditional syntheses of the 2-amino-quinazolin-4-one core, which are applicable to the 5-chloro derivative, have laid the groundwork for more advanced methods. These routes typically involve the cyclization of appropriately substituted anthranilic acid derivatives.
Precursor Compound Chemistry and Selection
The selection of appropriate starting materials is paramount for the successful synthesis of this compound. The most common precursors are derivatives of 2-amino-5-chlorobenzoic acid.
Key precursors include:
2-Amino-5-chlorobenzoic acid: This is a fundamental starting material. Its reaction with a source of the C2-N2 fragment of the quinazolinone ring is a common strategy.
2-Amino-5-chlorobenzamide (B107076): This precursor already contains the amide functionality and can be cyclized with various reagents to form the quinazolinone ring.
2-Amino-5-chlorobenzonitrile: The nitrile group can be transformed and incorporated into the heterocyclic ring. For instance, it can react with 2-aminoethanol in the presence of a catalyst like ZnCl2 to form an intermediate that can be further processed. rsc.org
Isatoic Anhydrides: Specifically, 6-chloroisatoic anhydride (B1165640), derived from 2-amino-5-chlorobenzoic acid, serves as a versatile precursor that can react with various nitrogen sources.
Detailed Reaction Mechanisms of Quinazolinone Core Formation
The formation of the quinazolinone ring from classical precursors involves several key mechanistic steps. A common and illustrative example is the reaction of an anthranilic acid derivative with a nitrogen-containing reagent.
One of the earliest methods, the Niementowski synthesis , involves the condensation of anthranilic acid with an amide. nih.gov For the target molecule, this would involve heating 2-amino-5-chlorobenzoic acid with a suitable amide like formamide. nih.gov The reaction proceeds via an initial acylation of the amino group of the anthranilic acid by the amide, followed by an intramolecular cyclization and dehydration to yield the final quinazolinone product.
Another classical approach involves the reaction of 2-amino-5-chlorobenzamide with a reagent that provides the C2 carbon. For example, reaction with chloroacetyl chloride can lead to an N-acylated intermediate which can then cyclize. nih.gov
A plausible mechanistic pathway for the formation of a 2-substituted quinazolinone from an ortho-fluorobenzamide and an amide involves a base-promoted SNAr reaction to form a diamide (B1670390) intermediate. acs.org This intermediate then undergoes intramolecular nucleophilic addition, followed by dehydration to afford the quinazolinone ring. acs.org
Modern and Efficient Synthetic Approaches
To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, modern synthetic strategies have been developed. These include catalyst-mediated reactions, the use of microwave irradiation and sonochemistry, and multicomponent reactions, all of which offer improved efficiency and sustainability.
Catalyst-Mediated Syntheses (e.g., Cu, Pd, Fe, Graphene Oxide)
Transition metal catalysis has revolutionized the synthesis of quinazolinones, enabling milder reaction conditions and broader functional group tolerance.
Copper (Cu) Catalysis: Copper catalysts are attractive due to their low cost and abundance. chim.it They have been employed in various synthetic strategies for quinazolinones. For example, copper-catalyzed domino reactions of alkyl halides with anthranilamides have been developed. organic-chemistry.org A plausible mechanism for copper-catalyzed C-H functionalization involves the formation of a copper(II) complex which undergoes intramolecular C-H cupration, followed by oxidation to a copper(III) species and subsequent reaction to form the C-N bond. acs.org Copper-catalyzed multicomponent reactions involving 2-azidobenzaldehyde, anthranilamide, and terminal alkynes have also been reported to produce complex quinazolinone derivatives. mdpi.com
Palladium (Pd) Catalysis: Palladium catalysts are highly efficient for cross-coupling reactions. Palladium-catalyzed methods for quinazolinone synthesis often involve the carbonylation of anilines or the coupling of o-halobenzamides with various partners. rsc.org For instance, a palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide has been developed. acs.org The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by isocyanide insertion and subsequent cyclization. acs.org Palladium catalysts have also been used for the one-pot synthesis of 2-substituted quinazolinones from o-nitrobenzamides and alcohols via a cascade reaction involving alcohol oxidation, nitro reduction, condensation, and dehydrogenation. nih.gov
Iron (Fe) Catalysis: Iron is an environmentally friendly and inexpensive catalyst. nih.gov Iron-catalyzed methods for quinazolinone synthesis include the cyclization of 2-halobenzoic acids with amidines, which can be accelerated by microwave irradiation. sci-hub.catrsc.org Iron(III) chloride has been used to catalyze the reaction of isatoic anhydride with amidoximes to produce 2-substituted quinazolinones. organic-chemistry.org
Graphene Oxide (GO) Catalysis: Graphene oxide has emerged as a carbocatalyst for organic transformations. rsc.orgrsc.org GO nanosheets can catalyze the synthesis of quinazolinones from anthranilamide and aldehydes or ketones in an aqueous medium. rsc.orgrsc.org The acidic nature of GO is believed to promote the condensation and subsequent cyclization reactions. It has also been used in multicomponent reactions for the synthesis of quinazolinone derivatives. researchgate.net
| Catalyst Type | Key Features | Example Reaction | Reference |
|---|---|---|---|
| Copper (Cu) | Low cost, abundant, versatile in C-N and C-H functionalization. | Domino reaction of alkyl halides with anthranilamides. | organic-chemistry.org |
| Palladium (Pd) | Highly efficient for cross-coupling and carbonylation reactions. | Three-component reaction of 2-aminobenzamides, aryl halides, and isocyanides. | acs.org |
| Iron (Fe) | Environmentally friendly, inexpensive, effective in cyclization reactions. | Microwave-assisted cyclization of 2-halobenzoic acids and amidines. | sci-hub.catrsc.org |
| Graphene Oxide (GO) | Carbocatalyst, operates in aqueous media, promotes condensation. | Synthesis from anthranilamide and aldehydes/ketones. | rsc.orgrsc.org |
Microwave-Assisted and Sonochemical Synthesis Protocols
The application of alternative energy sources like microwaves and ultrasound has significantly enhanced the efficiency of quinazolinone synthesis.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, improve yields, and lead to cleaner reaction profiles compared to conventional heating. nih.govnih.gov The synthesis of quinazolinones from 2-halobenzoic acids and amidines catalyzed by iron has been effectively carried out under microwave conditions. sci-hub.catrsc.org Microwave-assisted synthesis has also been applied to classical methods like the Niementowski synthesis, leading to improved yields and shorter reaction times. nih.gov One-pot domino reactions under microwave irradiation have been used to synthesize diverse thiazolo[2,3-b]quinazolinone derivatives. nih.gov
Sonochemical Synthesis: Ultrasound irradiation can promote chemical reactions through acoustic cavitation. Sonochemical methods have been employed for the synthesis of fused nitrogen heterocycles through one-pot multicomponent reactions, offering a rapid and efficient approach. researchgate.net
| Technique | Advantages | Example Application | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions. | Iron-catalyzed cyclization of 2-halobenzoic acids and amidines. | sci-hub.catrsc.org |
| Sonochemical Synthesis | Enhanced reaction rates through acoustic cavitation. | One-pot multicomponent synthesis of fused nitrogen heterocycles. | researchgate.net |
Multicomponent Reactions (MCRs) for Quinazolinone Assembly
Multicomponent reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single pot to form a complex product. MCRs have emerged as powerful tools for the synthesis of quinazolinones.
A sustainable MCR strategy for quinazolinone synthesis employs a magnetically recoverable palladium catalyst to couple aryl iodides, a carbonyl source, and 2-aminobenzamide. frontiersin.org This approach offers high yields, the use of an eco-friendly solvent system, and easy catalyst recovery. frontiersin.org Another example is a copper-catalyzed three-component reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes to generate complex quinazolinone structures. mdpi.com Graphene oxide has also been utilized to promote MCRs for the synthesis of quinazolinone derivatives. researchgate.net Furthermore, bifurcated MCR approaches, such as those based on the Ugi four-component reaction, have been developed for the rapid synthesis of diverse polycyclic quinazolinones. nih.gov
Green Chemistry Principles in Quinazolinone Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolinone derivatives to minimize the environmental impact of chemical processes. These approaches focus on the use of safer solvents, alternative energy sources, and catalytic methods to improve efficiency and reduce waste.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov In the context of quinazolinone synthesis, microwave assistance has been employed in iron-catalyzed cyclization reactions. For instance, the synthesis of quinazolinone derivatives from substituted 2-halobenzoic acids and amidines has been successfully achieved in water or DMF under microwave irradiation, offering a green and rapid route to these heterocyclic compounds. sci-hub.catrsc.org One specific protocol involves the reaction of a substituted 2-halobenzoic acid with an amidine hydrochloride in the presence of a base like cesium carbonate and an iron catalyst, such as iron(III) acetylacetonate (B107027) or iron(III) chloride, under microwave heating. sci-hub.cat This method is notable for its applicability in aqueous media, further enhancing its green credentials. rsc.org
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of heterocyclic compounds. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov This technique has been utilized for the synthesis of various pyrimidine (B1678525) derivatives and their fused analogues, suggesting its potential applicability to the synthesis of this compound. nih.gov For example, ultrasound has been successfully used in the N-acylation of 8-aminoquinoline, demonstrating its efficacy in forming C-N bonds, a key step in many quinazolinone syntheses. nih.gov
Ionic Liquids as Green Solvents and Catalysts: Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. acs.org They can act as both the solvent and catalyst in chemical transformations. Basic ionic liquids, such as 1-propyl-3-alkylimidazolium hydroxide (B78521) ([PRIm][OH]), have been shown to be effective catalysts for the synthesis of quinazolinones in aqueous media. nih.govrsc.org The surfactant properties of these ionic liquids can facilitate the reaction between hydrophobic reactants in water. nih.gov Acidic ionic liquids have also been employed as intrinsic catalysts and solvents for quinazolinone synthesis, offering advantages such as self-catalysis and easy workup. rsc.org
Metal-Free and Solvent-Free Approaches: To further align with green chemistry principles, metal-free and solvent-free synthetic methods are highly desirable. Metal-free synthesis avoids the use of potentially toxic and expensive metal catalysts. nih.gov Salicylic acid has been identified as an effective organocatalyst for the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen as the oxidant, providing a green route to 2-substituted quinazolines. nih.gov Solvent-free reactions, often facilitated by techniques like mechanochemical grinding or microwave irradiation, reduce the use of volatile organic compounds. nih.govfrontiersin.org For example, the synthesis of quinazolinones has been achieved under solvent-free conditions using microwave irradiation, which simplifies the work-up procedure and minimizes waste. nih.gov
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of catalyst, solvent, base, reaction temperature, and time.
A one-pot, multi-component reaction for the synthesis of 2-amino-3-substituted quinazolinones from isatoic anhydride, an amine, and an electrophilic cyanating agent provides a relevant example of reaction optimization. aurigeneservices.com In this process, both the solvent and the base were found to have a significant impact on the reaction yield.
Solvent and Base Screening: The choice of solvent can dramatically influence the outcome of a reaction. In a model reaction, various solvents such as DMSO, DMF, 1,4-dioxane, ethanol, acetonitrile (B52724), and toluene (B28343) were screened. aurigeneservices.com 1,4-Dioxane was identified as the optimal solvent, affording the highest yield of the desired product. aurigeneservices.com Similarly, a range of bases including K₂CO₃, DBU, DABCO, TEA, Cs₂CO₃, and LiHMDS were evaluated, with LiHMDS proving to be the most effective. aurigeneservices.com
Catalyst and Temperature Optimization: In other synthetic approaches, the catalyst and reaction temperature are key variables. For the synthesis of 4-methylquinazoline (B149083) from 2-aminoacetophenone (B1585202) and formamide, various Lewis acid catalysts were tested, and BF₃-Et₂O was found to be the most efficient. journalirjpac.com The reaction temperature was also optimized, with 150°C providing the highest yield. journalirjpac.com
The following interactive data table summarizes the optimization of reaction conditions for a representative synthesis of a 2-amino-3-substituted quinazolinone.
| Entry | Solvent | Base | Yield (%) |
| 1 | DMSO | LiHMDS | 45 |
| 2 | DMF | LiHMDS | 48 |
| 3 | 1,4-Dioxane | LiHMDS | 70 |
| 4 | Ethanol | LiHMDS | 0 |
| 5 | Acetonitrile | LiHMDS | 48 |
| 6 | THF | LiHMDS | 55 |
| 7 | Toluene | LiHMDS | 40 |
| 8 | 1,4-Dioxane | K₂CO₃ | 45 |
| 9 | 1,4-Dioxane | DBU | 38 |
| 10 | 1,4-Dioxane | DABCO | 35 |
| 11 | 1,4-Dioxane | TEA | - |
| 12 | 1,4-Dioxane | Cs₂CO₃ | - |
| 13 | 1,4-Dioxane | LiHMDS | 70 |
Data synthesized from a study on a multi-component reaction for the synthesis of 2-amino 3-substituted quinazolinone derivatives. aurigeneservices.com The specific substrate was the reaction of isatoic anhydride, benzylamine, and N-cyano-4-methyl-N-phenylbenzenesulfonamide.
Strategies for Stereoselective Synthesis (if applicable)
While this compound itself is not chiral, the development of stereoselective methods for the synthesis of chiral quinazolinone derivatives is a significant area of research, particularly for applications in medicinal chemistry where enantiomeric purity is often critical. These strategies typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Atroposelective Synthesis: Atropisomers are stereoisomers arising from hindered rotation around a single bond. The synthesis of axially chiral quinazolinones is a prominent area of research. mdpi.com Chiral phosphoric acids (CPAs) have been used as catalysts for the enantioselective synthesis of axially chiral aryl quinazolinones from N-aryl aminobenzamides and aldehydes, achieving excellent yields and high enantioselectivities. mdpi.com Another approach involves the use of photoredox catalysis for the deracemization of N-aryl quinazolinones to produce axially chiral products. mdpi.com
Enantioselective Reduction: Chiral dihydroquinazolinone derivatives can be prepared through the biomimetic asymmetric reduction of quinazolinones. dicp.ac.cn This method utilizes chiral and regenerable NAD(P)H models in the presence of an achiral Brønsted acid as a transfer catalyst under mild conditions, affording products with high yields and excellent enantiomeric excess. dicp.ac.cn
Use of Chiral Ligands: Chiral ligands can be employed in metal-catalyzed reactions to induce stereoselectivity. For instance, novel chiral quinazolinone-based aziridine (B145994) diols have been synthesized and used as chiral ligands in the asymmetric ethylation of aryl aldehydes, demonstrating dual stereoselectivity. researchgate.net
While these stereoselective strategies are not directly applicable to the synthesis of the achiral this compound, they are crucial for the preparation of more complex, chiral analogues that may exhibit enhanced biological activity. The principles and catalysts developed in these studies could potentially be adapted for asymmetric transformations of the this compound scaffold in the future.
Chemical Reactivity and Derivatization Strategies
Functional Group Transformations on the 2-Amino Moiety
The 2-amino group on the quinazolinone scaffold is a primary nucleophilic center, readily participating in a variety of chemical reactions. Its reactivity allows for the introduction of diverse functional groups, significantly altering the molecule's steric and electronic properties.
Common transformations include:
Acylation and Alkylation: The amino group can be acylated using acid chlorides or anhydrides, or alkylated with alkyl halides. For instance, reaction with chloroacetyl chloride introduces a reactive handle for further nucleophilic substitution. nih.gov
Schiff Base Formation: Condensation reactions with various aldehydes and ketones yield the corresponding imines, also known as Schiff bases. These can serve as intermediates for the synthesis of more complex derivatives.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates leads to the formation of urea or thiourea linkages, which are important for creating molecules that can form specific hydrogen bonds.
Conversion to Hydrazine (B178648): The amino group can be converted into a hydrazino group, for example by reaction with hydrazine hydrate. nih.gov This transformation is a key step in the synthesis of fused heterocyclic systems like triazoloquinazolines.
Table 1: Examples of Reactions at the 2-Amino Moiety
| Reaction Type | Reagent Example | Product Type | Reference |
| Alkylation | Methyl Iodide | 2-(Methylamino)quinazolin-4-one derivative | nih.gov |
| Hydrazinolysis | Hydrazine Hydrate | 3-Amino-2-(methylthio)quinazolin-4(3H)-one | nih.gov |
| Azomethine Formation | Substituted Benzaldehydes | 2-(Benzylideneamino)quinazolin-4-one derivative | researchgate.net |
Reactions at the 5-Chloro Position
The chlorine atom at the C-5 position of the benzene (B151609) ring is another key site for modification, primarily through transition-metal-catalyzed cross-coupling reactions. While nucleophilic aromatic substitution (SNAr) is a common reaction for halo-quinazolines, it is most facile at the electron-deficient C-2 and C-4 positions. wikipedia.orgmdpi.com Reaction at the C-5 position typically requires the more robust conditions of cross-coupling chemistry.
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful method for forming new carbon-carbon bonds. The 5-chloro group can be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce new aromatic substituents. nih.govnih.govorganic-chemistry.org For example, in a reaction analogous to that performed on a 6-bromoquinazolinone, a palladium catalyst such as Pd(OAc)₂ or a Pd(PPh₃)₂Cl₂/PCy₃ system in the presence of a base like K₂CO₃ can effectively couple the halide with an arylboronic acid. nih.govnih.govnih.gov This strategy is instrumental in creating biaryl structures and extending the aromatic system.
Stille Cross-Coupling: This reaction involves coupling with organostannanes and has been used for the synthesis of polysubstituted quinazolines from their halogenated precursors. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the substitution of the chloro group with various primary or secondary amines.
These cross-coupling reactions are essential for building molecular complexity and are widely used in the synthesis of libraries of compounds for biological screening. nih.gov
Table 2: Representative Cross-Coupling Reactions at the Halo-Position
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Feature | Reference |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / Phosphine Ligand | 5-Aryl-quinazolinone | nih.govnih.gov |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ / CuI | 5-Heteroaryl-quinazolinone | nih.gov |
| Buchwald-Hartwig | Amine | Palladium / Ligand | 5-Amino-quinazolinone | chim.it |
Modifications and Substitutions on the Quinazolinone Ring System
Beyond the 2-amino and 5-chloro groups, the quinazolinone ring itself offers several positions for derivatization, including the nitrogen atoms at N-1 and N-3, and the carbon atoms at C-6, C-7, and C-8 of the benzene ring.
N-Alkylation: The nitrogen atom at the N-3 position is readily alkylated. nih.gov Using an alkyl halide in the presence of a base such as K₂CO₃ or Cs₂CO₃ in an aprotic solvent like DMF leads to regioselective N-3 alkylation. juniperpublishers.com This is a common strategy to introduce various side chains, including those designed to modulate solubility or interact with biological targets. uw.eduresearchgate.net Alkylation at the N-1 position is also possible, though less common for the 4-oxo derivatives. nih.gov
Electrophilic Substitution on the Benzene Ring: The quinazolinone ring system is electron-deficient, which deactivates the benzene portion towards electrophilic aromatic substitution. However, under forcing conditions, reactions can occur. Nitration, for instance, typically directs the incoming nitro group to the C-6 position. nih.govnih.govscispace.com The predicted order of reactivity for electrophilic attack on the benzene ring is generally 8 > 6 > 5 > 7. wikipedia.orgnih.gov The presence of existing substituents can further influence the regioselectivity of these reactions. nih.gov
Table 3: Summary of Modifications on the Quinazolinone Ring
| Position | Reaction Type | Reagent Example | Resulting Structure | Reference |
| N-3 | Alkylation | Benzyl chloride, K₂CO₃, DMF | 3-Benzyl-quinazolinone | juniperpublishers.com |
| C-6 | Nitration | Fuming HNO₃, H₂SO₄ | 6-Nitro-quinazolinone | nih.govnih.gov |
| C-8 | Substitution | (Varies based on synthesis) | 8-Substituted quinazolinone | nih.govnih.gov |
Synthesis of Fused Heterocyclic Systems Incorporating the Quinazolinone Scaffold
The 2-amino-5-chloro-1H-quinazolin-4-one scaffold is an excellent starting point for the construction of polycyclic heterocyclic systems. These reactions typically involve transforming the 2-amino group and then inducing cyclization with an adjacent atom on the quinazolinone ring.
Triazolo[1,5-c]quinazolines: These tricyclic structures can be synthesized from 2-aminoquinazolines. A common route involves converting the 2-amino group to a 2-hydrazino derivative, which can then be cyclized with reagents like triethyl orthoformate to form the fused triazole ring. researchgate.net
Pyrazolo[1,5-a]quinazolines: This fused system is another important class of compounds derived from quinazolinone precursors. Synthetic strategies often involve the cyclocondensation of 2-hydrazinobenzoic acid derivatives with various carbon building blocks to construct the pyrazole (B372694) ring fused to the quinazoline (B50416) system. tandfonline.comnih.govnih.gov The resulting pyrazolo[1,5-a]quinazoline scaffold has been explored for various biological activities. nih.gov
Pyrimido[2,1-b]quinazolines: In some multi-component reactions starting from isatoic anhydride (B1165640) and an appropriately functionalized amine, a 2-amino-3-substituted quinazolinone intermediate can form and undergo subsequent intramolecular cyclization to yield fused pyrimido[2,1-b]quinazolinone systems. aurigeneservices.com
The synthesis of these fused systems dramatically alters the shape and electronic landscape of the parent molecule, leading to novel chemical entities with distinct properties.
Table 4: Fused Heterocyclic Systems from Quinazolinone Scaffolds
| Fused System | Precursor Type | Key Reaction | Reference |
| Triazolo[1,5-c]quinazoline | 2-Hydrazino-quinazoline | Cyclization with C1 source | researchgate.net |
| Pyrazolo[1,5-a]quinazoline | 2-Hydrazinobenzoic acid derivative | Cyclocondensation | tandfonline.comnih.gov |
| Pyrimido[2,1-b]quinazoline | 2-Amino-3-(alkoxyalkyl) quinazolinone | Intramolecular Cyclization | aurigeneservices.com |
Exploration of Novel Synthetic Analogues and Libraries
The development of chemical libraries based on a core scaffold is a cornerstone of modern drug discovery and materials science. The this compound framework is well-suited for this purpose due to its multiple points of diversification.
Researchers have utilized this scaffold to create focused libraries of novel compounds. google.com Synthetic strategies often employ a rational, step-wise approach or multi-component reactions to generate a series of analogues efficiently. For example, a library of 16 different quinazolinone analogues was synthesized by modifying the substituent at the N-3 position and introducing various terminal groups to probe their biological activity. mdpi.com Another approach involves creating libraries of azomethine derivatives by reacting the 2-amino group with a collection of different aldehydes. researchgate.net
The "libraries from libraries" concept is also applicable, where an initial library of quinazolinones is prepared and then subjected to further chemical transformations to create a second, more complex library. google.com These systematic explorations allow for a thorough investigation of the structure-activity relationship (SAR) around the quinazolinone core, guiding the design of molecules with optimized properties.
Table 5: Examples of Quinazolinone Analogue Libraries
| Library Type | Core Scaffold | Key Diversification Points | Synthetic Approach | Reference |
| N-3 Substituted Amides | 6-Chloro-quinazolinone | N-3 position, terminal amide group | Step-wise acylation and amidation | mdpi.com |
| Azomethines | 2-Thioxo-quinazolinone | 2-position (via hydrazide), aldehyde diversity | Schiff base condensation | researchgate.net |
| General Quinazolinones | Anthranilic Acid / Isatoic Anhydride | R¹, R², R³ positions | Combinatorial solid-phase or MCR | aurigeneservices.comgoogle.com |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules by mapping the carbon and hydrogen framework.
1H NMR Spectral Analysis
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the amine (NH₂) protons, and the amide (NH) proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group, and the electron-donating nature of the amino group.
Aromatic Protons: The three protons on the substituted benzene ring (H-6, H-7, H-8) would typically appear in the aromatic region (approximately δ 7.0-8.5 ppm). Their splitting patterns (doublets, triplets, or doublet of doublets) and coupling constants (J) would be critical for assigning their specific positions. For instance, the proton adjacent to the chlorine (H-6) and the proton adjacent to the carbonyl-fused ring junction (H-8) would show characteristic splitting based on their neighbors.
Amine (NH₂) Protons: A broad singlet corresponding to the two protons of the amino group would be expected. Its chemical shift can be variable and is often concentration-dependent and can exchange with D₂O.
Amide (NH) Proton: A downfield singlet, typically above δ 10.0 ppm, would correspond to the amide proton at the N-1 position, a characteristic feature of 4(3H)-quinazolinones. rsc.org
13C NMR Spectral Analysis
The ¹³C NMR spectrum would provide information on all eight carbon atoms in the molecule.
Carbonyl Carbon (C=O): The most downfield signal, typically in the range of δ 160-170 ppm, is assigned to the C-4 carbonyl carbon. rsc.org
C-2 Carbon: The carbon atom bonded to the amino group (C-2) is also expected to be significantly downfield.
Aromatic Carbons: The remaining six carbons of the fused ring system would appear in the aromatic region (approximately δ 110-150 ppm). The carbon atom directly bonded to the chlorine (C-5) would be influenced by the halogen's electronegativity.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
2D NMR experiments are essential for unambiguous assignment of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (²J, ³J), helping to establish the connectivity of the aromatic protons (e.g., which proton is adjacent to which). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons in the ¹³C spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary (non-protonated) carbons by observing their correlations with nearby protons. For example, correlations from the amide NH proton to C-2, C-4, and the ring junction carbon would confirm the core structure. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations that help to confirm the three-dimensional structure.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibration frequencies.
N-H Stretching: Bands in the region of 3100-3500 cm⁻¹ would correspond to the stretching vibrations of the N-H bonds in the amino (NH₂) and amide (NH) groups. The amine group typically shows two distinct bands (symmetric and asymmetric stretching).
C=O Stretching: A strong, sharp absorption band, characteristically found around 1650-1700 cm⁻¹, would confirm the presence of the quinazolinone carbonyl group. nih.gov
C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the C=N and aromatic C=C bond stretching vibrations within the fused ring system.
C-Cl Stretching: A band in the fingerprint region, typically below 800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, further confirming its structure.
Molecular Ion Peak ([M]⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (195.61 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion, with a [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the ³⁷Cl isotope.
Fragmentation Pattern: The molecule would fragment in a predictable manner under electron impact. Common fragmentation pathways for quinazolinones involve cleavages of the heterocyclic ring. The loss of small, stable molecules like CO or HCN are common fragmentation pathways that would be observed.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule. The quinazolinone core is a chromophore that absorbs UV light.
π → π Transitions:* Due to the extended π-conjugated system of the quinazolinone ring, strong absorption bands, typically in the range of 220-350 nm, are expected. These correspond to π → π* electronic transitions. uiowa.edu
n → π Transitions:* Weaker absorption bands at longer wavelengths may also be observed, corresponding to the n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The substitution pattern, including the chloro and amino groups, would influence the exact position (λ_max) and intensity of these absorption bands.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-amino-5-chloro-1H-quinazolin-4-one and its analogs, DFT calculations are instrumental in understanding its geometry, stability, and chemical behavior.
Researchers employ DFT to calculate the optimized molecular geometry, including bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography. nih.gov A key aspect of these studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. nih.gov For instance, in related heterocyclic compounds, the presence of electron-withdrawing groups like trifluoromethyl has been shown to decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity. nih.gov
Table 1: Representative Data from DFT Calculations on Quinazolinone-Related Heterocycles This table is illustrative, showing typical data obtained from DFT studies on related structures.
| Calculated Property | Typical Finding | Significance | Reference |
| HOMO-LUMO Energy Gap | 5.5 eV | Indicates chemical reactivity and stability. | nih.gov |
| Tautomerization Energy Barrier | ~6 kcal/mol | Determines the most stable tautomeric form. | nih.gov |
| N-H···N Hydrogen Bond Energy | ~17 kcal/mol | Quantifies the strength of intermolecular interactions in dimers. | nih.gov |
| MESP Analysis | Negative potential over N and O atoms | Identifies sites for electrophilic attack and hydrogen bonding. | nih.gov |
Molecular Docking Simulations for Ligand-Target Interactions (In Vitro Context)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of a ligand's activity.
For quinazolinone derivatives, including structures related to this compound, docking studies have been performed to explore their potential as inhibitors of various enzymes. The process involves docking the ligand into the active site of a target protein, whose three-dimensional structure is often obtained from the Protein Data Bank (PDB). The simulation then calculates a binding affinity or docking score, which estimates the strength of the interaction. nih.govekb.eg
These simulations reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the ligand and specific amino acid residues in the target's active site. nih.gov For example, docking studies of quinazolinone Schiff base derivatives into the active site of DNA gyrase (PDB: 1KZN) showed that the quinazolinone moiety occupies a hydrophobic pocket and forms hydrogen bonds with key residues. nih.gov Similarly, other quinazolinone derivatives have been docked against targets like poly (ADP-ribose) polymerase 10 (PARP10) and matrix metalloproteinase-13 (MMP-13), identifying critical interactions with residues such as Ala911 in PARP10. nih.govnih.gov
Table 2: Examples of Molecular Docking Studies on Quinazolinone Scaffolds
| Target Protein | PDB Code | Ligand Type | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |
| DNA Gyrase | 1KZN | Quinazolinone Schiff base | Glu50, Asp73, Arg76, Gly77 | -6 to -9 | nih.gov |
| PARP10 | N/A | Amino quinazolin-4(3H)-one | Ala911, Val913, Tyr919 | N/A | nih.gov |
| MMP-13 | N/A | Quinazolinone derivative | Ala238, Thr245, Met253 | N/A | nih.gov |
| P. aeruginosa PqsR | N/A | Quinazolin-4-one derivative | N/A | N/A | nih.gov |
| COVID-19 Main Protease | 6LU7 | Quinazolin-2,4-dione | LYS137, ARG131 | -7.9 to -9.6 | ekb.eg |
Molecular Dynamics Simulations of Compound-Biomacromolecule Systems
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to analyze the persistence of key interactions. nih.gov
In a typical MD study, the ligand-protein complex obtained from docking is placed in a simulated physiological environment (water, ions) and the system's trajectory is calculated over a period of nanoseconds. nih.gov The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD plot indicates that the ligand remains securely bound in the active site. researchgate.net
The flexibility of individual amino acid residues within the binding pocket can be assessed using the Root Mean Square Fluctuation (RMSF). researchgate.net MD simulations also allow for a detailed analysis of the interactions, such as hydrogen bonds and hydrophobic contacts, tracking their presence and duration throughout the simulation. researchgate.netresearchgate.net Studies on quinazolinone derivatives bound to targets like MMP-13 and various cancer-related kinases have used MD simulations to confirm the stability of the binding poses and to highlight the importance of specific residues in maintaining the complex. nih.govresearchgate.net These simulations provide a more realistic and robust validation of the binding hypotheses generated from molecular docking. researchgate.net
Elucidation of Reaction Mechanisms via Quantum Chemical Calculations
Quantum chemical calculations, particularly using DFT, are powerful tools for elucidating the mechanisms of chemical reactions. These calculations can map the entire reaction pathway from reactants to products, identifying transition states and intermediates along the way. nih.gov By calculating the activation energies associated with different potential pathways, researchers can predict the most likely mechanism. nih.gov
For the synthesis of quinazolines and quinazolinones, theoretical studies have provided significant insights. For example, DFT calculations have been used to explain the regioselectivity observed in the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors. nih.gov These studies revealed that the carbon atom at the C4 position has a higher LUMO coefficient and that nucleophilic attack at this position has a lower activation energy, thus favoring the formation of the 4-substituted product. nih.gov
In other complex transformations involving related azaarenes, DFT calculations have been employed to distinguish between different proposed mechanisms, such as concerted versus stepwise pathways. acs.org For instance, in a rearrangement reaction of quinoline (B57606) N-oxides, calculations helped propose a pathway involving a cationic intermediate formed through a dipolar cycloaddition. acs.org Such computational investigations are invaluable for understanding the underlying principles that govern the synthesis of these heterocyclic compounds, complementing experimental observations. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.gov
For quinazolinone derivatives, 3D-QSAR studies are often performed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.gov These methods require a set of aligned molecules with known biological activities (e.g., IC50 values). nih.gov The models then generate 3D contour maps that visualize the regions where certain physicochemical properties—such as steric bulk, electrostatic charge, and hydrophobicity—are predicted to enhance or diminish biological activity. nih.gov
A robust QSAR model is characterized by strong statistical parameters, including a high cross-validated correlation coefficient (q²) and a high predictive correlation coefficient for an external test set (R²pred). nih.govmdpi.com Successful QSAR models have been built for quinazolinone derivatives targeting enzymes like MMP-13 and thymidylate synthase. nih.govresearchgate.net The resulting contour maps from these studies provide clear, visual guidance for medicinal chemists, suggesting, for example, that adding a bulky group in a specific region or an electronegative group in another could lead to a compound with improved inhibitory activity. nih.gov
Table 3: Representative Statistical Results from a 3D-QSAR Study on Quinazolinone Inhibitors This table is illustrative of typical data presented in a QSAR study, based on findings for MMP-13 inhibitors.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | R²pred (External validation) | Contributing Fields | Reference |
| CoMFA | 0.646 | 0.992 | 0.829 | Steric, Electrostatic | nih.gov |
| CoMSIA | 0.704 | 0.992 | 0.839 | Electrostatic, Hydrophobic, H-bond Acceptor | nih.gov |
Pharmacological Target Identification and Mechanistic Elucidation in Vitro Research
In Vitro Assays for Enzyme Inhibition and Receptor Binding Profiling
The quinazolinone core is a well-established pharmacophore for kinase inhibition. nih.gov Derivatives are frequently screened against panels of kinases to determine their potency and selectivity. For instance, studies on related 5-substituted quinazolinones have demonstrated potent inhibitory activity against enzymes like phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs). nih.gov In one study, 5-substituted quinazolinones consistently showed greater potency for PI3K and HDAC enzyme inhibition compared to their 4-substituted counterparts. nih.gov
Similarly, other quinazolinone derivatives have been identified as potent inhibitors of carbonic anhydrase II (CA-II), with some analogues showing activity comparable to the standard drug acetazolamide. frontiersin.org The evaluation of 2-amino-5-chloro-1H-quinazolin-4-one would typically involve such enzymatic assays to identify its primary molecular targets. For example, a related series of pyrazolo-[1,5-c]quinazolinone derivatives were evaluated for their inhibitory activity against cyclin-dependent kinases (CDK9/2), revealing potential targets for their antitumor effects. nih.gov
Table 1: Example of Enzyme Inhibition Data for Quinazolinone Analogs This table is representative of the type of data generated for quinazolinone derivatives. Specific data for this compound is not publicly available.
| Compound Series | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Amino-2-aryl-quinazolin-4(3H)-ones | Carbonic Anhydrase II | 14.0 - 59.6 | frontiersin.org |
| 5-Substituted Quinazolinones | PI3Kδ | <0.005 | nih.gov |
| Pyrazolo-[1,5-c]quinazolinones | CDK9/CDK2 | 14.2 - 18.1 | nih.gov |
Cellular Assays for Investigating Biological Responses
Cellular assays are fundamental to understanding how a compound affects cell behavior. For quinazolinone derivatives, these assays often focus on antiproliferative effects, cell cycle modulation, and the induction of apoptosis (programmed cell death). nih.govnih.gov
Cell Cycle Modulation: Many anticancer quinazolinones induce cell cycle arrest at specific phases, preventing cancer cells from proliferating. For example, a novel 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative was found to induce G1-phase arrest in A549 lung cancer cells. acs.org Similarly, a potent S-alkylated quinazolinone also stopped the cell cycle in the G1 phase in HCT-116 cells. nih.gov
Apoptosis Induction: The ability to trigger apoptosis is a key characteristic of many chemotherapeutic agents. nih.gov The apoptotic process can be initiated through intrinsic (mitochondrial) or extrinsic pathways, culminating in the activation of caspases. nih.gov Cellular assays for apoptosis often involve flow cytometry to measure markers like Annexin V staining or analyze the expression levels of key regulatory proteins such as those in the Bcl-2 family (e.g., Bcl-2, Bax) and the tumor suppressor p53. nih.govnih.gov Studies on quinazolinone-1,2,3-triazole-glycoside hybrids showed they could induce apoptosis by affecting the expression of p53, Bax, and Bcl-2 proteins. nih.gov
Identification of Specific Molecular Pathways Affected by the Compound
Identifying the molecular pathways affected by a compound provides a deeper understanding of its mechanism of action. Quinazolinone derivatives have been shown to modulate several critical signaling pathways involved in cancer. nih.gov
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. acs.org Several quinazolinone-based compounds have been designed as inhibitors of this pathway. nih.govnih.gov For example, Idelalisib, an approved drug, is a PI3K inhibitor with a quinazolinone structure. nih.gov Other derivatives have been found to inhibit the ALK/PI3K/AKT signaling pathway. acs.org
Another common target is the receptor tyrosine kinase (RTK) family, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.govnih.gov Overexpression of these receptors is common in many cancers. nih.gov Gefitinib and Erlotinib are examples of FDA-approved EGFR inhibitors built on a quinazoline (B50416) core. nih.govnih.gov Dual inhibitors targeting both EGFR and VEGFR-2 have also been developed from the quinazolinone scaffold. nih.govnih.gov
Interaction with Biological Macromolecules
The biological effects of this compound are predicated on its interaction with macromolecules like proteins and nucleic acids.
Protein Interactions: As discussed, a primary mode of action for many quinazolinones is the inhibition of protein kinases. nih.gov This interaction typically occurs within the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate (B84403) group and thereby blocking the signaling cascade. nih.gov Molecular docking studies are often used to predict and analyze these binding modes. For instance, docking studies of pyrazolo[1,5-a]quinazoline derivatives with MAP kinases (ERK2, p38α, and JNK3) helped to identify key amino acid residues involved in the binding. nih.gov Other quinazolines have been shown to interact with tubulin, disrupting microtubule dynamics in a manner similar to colchicine. nih.gov
Nucleic Acid Interactions: While less common than protein targeting, some quinazoline derivatives can interact with nucleic acids. For example, a fluorescent analog of cytosine, 4-amino-1H-benzo[g]quinazoline-2-one, was specifically designed to be incorporated into oligonucleotides to probe the structure of DNA triple helices. oup.com
Kinetic Studies of Compound-Target Interactions in Cellular and Cell-Free Systems
Kinetic studies are performed to characterize the nature and dynamics of the interaction between a compound and its target. These studies can determine whether the inhibition is reversible or irreversible, competitive, non-competitive, or uncompetitive. For example, a study of various quinazolinones as inhibitors of human carbonic anhydrase-II (hCA-II) performed kinetic analysis to determine the inhibition constants (Ki) and the mechanism of inhibition, finding them to be competitive inhibitors. frontiersin.org Such analyses provide crucial information on the compound's affinity and binding characteristics, which is essential for further drug development.
Structure Activity Relationship Sar Studies
Impact of Structural Modifications on In Vitro Biological Activity
The biological activity of quinazolin-4-one derivatives is highly sensitive to structural changes at various positions of the heterocyclic ring system. Modifications at the C2, N3, and on the fused benzene (B151609) ring (positions 5, 6, 7, and 8) have profound effects on their in vitro potency and selectivity against different biological targets, including cancer cell lines and bacteria.
For instance, studies on 2-aryl-substituted quinazolinones have shown that the nature and position of substituents on the C2-phenyl ring are critical for antiproliferative activity. A methoxy (B1213986) group at the 2-position of the C2-phenyl ring, combined with a dimethylaminoacetamido side chain at the C8 position, resulted in potent cytotoxicity against several cancer cell lines. nih.gov Conversely, replacing the phenyl ring with a bulkier naphthyl group at the C2 position was found to be unfavorable for cytotoxic activity. nih.gov
Furthermore, the length of side chains attached to the quinazolinone core plays a significant role. Increasing an aminoalkyl side chain length from two to three carbons has been shown to diminish antiproliferative activity. nih.gov In another series, substitution at the 3-position of the quinazolinone ring affected anticonvulsant activity, with 3-(2-chloroethyl)carbonylamino derivatives being more active than their 3-chloromethylcarbonylamino counterparts. nih.gov
The following table summarizes the impact of various structural modifications on the antiproliferative activity of 8-aminoalkyl-substituted 2-aryl-quinazolin-4-ones. nih.gov
| Compound | Core Structure | R | R' | Mean GI50 (μM) * |
| 17 | 2-(2-methoxyphenyl)-8-(aminoacetamido)quinazolin-4-one | H | CH₃ | 1.8 |
| 18 | 2-(2-methoxyphenyl)-8-(aminoacetamido)quinazolin-4-one | H | Cyclopropyl | 11.2 |
| 21 | 2-(2-hydroxyphenyl)-8-(aminoacetamido)quinazolin-4-one | H | CH₃ | 14.1 |
| 32 | 2-(2-methoxyphenyl)-8-(aminopropanamido)quinazolin-4-one | H | CH₃ | 16.4 |
| 33 | 2-(2-methoxyphenyl)-8-(aminopropanamido)quinazolin-4-one | H | Cyclopropyl | >30 |
*Mean GI50 across a panel of nine cancer cell lines. A lower value indicates higher potency.
These findings suggest that for 2-amino-5-chloro-1H-quinazolin-4-one, modifications of the 2-amino group, such as substitution with small, appropriately functionalized aryl or alkyl groups, and the introduction of short side chains at other positions, could significantly modulate its biological profile. The presence of the 5-chloro substituent likely influences the electronic properties and conformation, which would, in turn, affect its interaction with biological targets.
Identification of Key Pharmacophores and Ligand Binding Motifs
The quinazolin-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors. nih.govresearchgate.net The key pharmacophoric features of 2-amino-quinazolin-4-one derivatives essential for biological activity, especially as kinase inhibitors, have been well-elucidated.
The fundamental pharmacophore consists of:
The Quinazolinone Ring System: This planar heterocyclic structure serves as the primary scaffold that positions the other functional groups for optimal interaction with the target protein. researchgate.net
Hydrogen Bond Donor/Acceptor Pair: The N1-H or the 2-amino group typically acts as a hydrogen bond donor, while the 4-carbonyl oxygen (C4=O) acts as a crucial hydrogen bond acceptor. researchgate.netresearchgate.net This pattern mimics the adenine (B156593) portion of ATP, enabling these compounds to compete for the ATP-binding site in many kinases.
Substituents at C2: The group at the 2-position can form additional interactions. For 2-amino derivatives, the amino group is a key hydrogen bond donor. researchgate.net
Substituents on the Benzene Ring: Groups at positions 5, 6, and 7 can project into solvent-exposed regions or other pockets of the binding site, influencing potency and selectivity. nih.gov
A general pharmacophore model for quinazolinone-based kinase inhibitors is depicted below, highlighting the essential interaction points.
| Pharmacophoric Feature | Function | Typical Interacting Residue (in Kinases) |
| 4-Oxo Group (C=O) | Hydrogen Bond Acceptor | Backbone Amide (e.g., Met) |
| 2-Amino Group (NH₂) | Hydrogen Bond Donor | Backbone Carbonyl or Side Chain Acceptor |
| Quinazoline (B50416) Ring | Hydrophobic Scaffold | Hydrophobic residues in ATP-binding pocket |
| 5-Chloro Group (Cl) | Occupies specific pocket | Can form halogen bonds or hydrophobic interactions |
Systematic Evaluation of Substituent Effects on Activity and Selectivity
The systematic variation of substituents on the quinazolin-4-one ring system has been a cornerstone of SAR studies, revealing clear trends in how different chemical properties influence biological activity and target selectivity.
Substitution on the Benzene Ring (Positions 5, 6, 7, 8):
Halogens: The introduction of halogens like chlorine or fluorine can significantly enhance biological activity. researchgate.net A chloro group, as in the title compound, is an electron-withdrawing group that can alter the pKa of the quinazolinone core and participate in halogen bonding or hydrophobic interactions within the target's active site. Studies on antibacterial quinazolinones showed that substitutions on this ring were critical for activity against Gram-positive organisms. acs.org In one study on anti-inflammatory quinazolinones, a 4-chlorophenyl group attached to a thioamide linker was found to be important for potent activity. researchgate.net
Alkyl/Alkoxy Groups: Small lipophilic groups are often favored. For instance, in a series of anticonvulsants, the activity was influenced by the substitution pattern, with dichlorophenoxy groups at position 2 showing high activity. nih.gov
Polar/Basic Side Chains: The introduction of polar or basic side chains, often at positions 6 or 8, can improve aqueous solubility and allow for additional interactions with the target, which can enhance potency and selectivity. nih.govmdpi.com
Substitution at the 2-Position:
The nature of the substituent at C2 is paramount. Replacing the amino group with substituted aryl rings, alkylthiomethyl groups, or other heterocyclic systems dramatically alters the biological profile, shifting it between anticancer, antibacterial, or anticonvulsant activities. nih.govnih.gov
For 2-aminoquinazoline (B112073) derivatives investigated as CDK4 inhibitors, appropriate substitution on the 2-amino group itself was shown to produce high levels of selectivity. researchgate.net
Substitution at the 3-Position:
The N3 position is another critical site for modification. Attaching different pharmacophores at this position has been shown to modulate anticonvulsant activity significantly. nih.gov For instance, replacing a COCH₂ group with a CH₂NH group at N3 led to a decrease in activity, indicating the importance of the linker's chemical nature. nih.gov
The following table summarizes the effects of substituents at different positions on the general quinazolin-4-one scaffold.
| Position | Substituent Type | General Effect on Activity | Reference |
| C2 | Aryl, Alkyl, Amino | Defines target specificity (e.g., anticancer, antibacterial) | nih.gov, nih.gov |
| N3 | Substituted amides, anilino groups | Modulates potency (e.g., anticonvulsant, anti-inflammatory) | nih.gov, nih.gov |
| C5 | Chloro (Cl) | Influences electronics and binding; often enhances potency | researchgate.net, researchgate.net |
| C6 | Halogens, Alkyl-thio chains | Can improve potency and selectivity (e.g., anticancer) | nih.gov |
| C7 | Nitro, Amino groups | Affects cyclization chemistry and can be functionalized for activity | researchgate.net |
| C8 | Aminoalkyl side chains | Can enhance potency and improve physicochemical properties | nih.gov |
Conformational Analysis and Bioactive Conformation Elucidation
One key conformational aspect for quinazolin-4-ones is the potential for keto-enol tautomerization. Loss of biological activity in some series has been attributed to tautomerization to the aromatic 4-hydroxy-quinazoline (enol) form. researchgate.net This suggests that the 4-carbonyl group is an essential feature for binding, and its presence in the keto form is part of the bioactive conformation. Aromatization of the pyrimidine (B1678525) ring alters the molecule's shape and can disrupt key hydrogen bonding interactions with the receptor. researchgate.net
The orientation of substituents also plays a major role. In a study of 2,6-disubstituted quinazolin-4-ones, the rotational freedom of the phenyl groups at positions C2 and C6 was found to be significant. nih.gov The presence of bulky ortho-substituents on these phenyl rings could restrict rotation due to steric hindrance, locking the molecule into a specific, potentially more active, conformation. nih.gov For this compound, the 5-chloro substituent is located on the rigid, planar quinazolinone core and would not have rotational freedom itself. However, it would influence the electronic distribution and steric environment, which could affect the preferred orientation of any flexible substituents at the 2-amino or N3 positions.
Computational and X-ray crystallography studies have been instrumental in understanding these conformational effects. For example, analysis of two conformers of a 2,6-diphenylquinazolin-4-one derivative in the solid state revealed different angular positions of the substituent rings relative to the core quinazolinone system, indicating significant conformational flexibility in solution. nih.gov This flexibility allows the molecule to adapt its shape to fit the binding site, but can also be entropically unfavorable. Designing more rigid analogs that are "pre-organized" in the bioactive conformation is a common strategy to improve binding affinity.
Applications in Chemical Biology and Materials Science Research
Utilization as Chemical Probes for Biological Systems
The quinazoline (B50416) scaffold is a key component in the design of chemical probes, which are small molecules used to study and manipulate biological systems like proteins and cells. Derivatives of this scaffold have been developed as highly selective fluorescent probes for visualizing and detecting specific biological targets. nih.govacs.org For instance, by attaching a fluorophore (a fluorescent chemical group) like coumarin (B35378) or fluorescein (B123965) to a quinazoline core, researchers have created probes that bind with high affinity to α1-Adrenergic receptors (α1-ARs). nih.govacs.orgacs.org These probes allow for the convenient detection and subcellular localization imaging of these important receptors, which are involved in mediating physiological responses in the sympathetic nervous system. nih.govacs.org
The principle involves using the quinazoline portion as a 'pharmacophore' that recognizes and binds to the target receptor, while the attached fluorophore provides a visual signal. nih.govacs.org This strategy has been successful due to the quinazoline structure's ability to accommodate the fluorophore without losing its binding affinity to the receptor. nih.govacs.org Furthermore, quinazolinone-based fluorescent probes have been designed to target specific organelles within cells, such as mitochondria and lysosomes, enabling the study of their function and changes in their microenvironment, like viscosity. rsc.org
Development as Scaffolds for Novel Bioactive Compounds
The 2-amino-5-chloro-1H-quinazolin-4-one framework is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This term signifies that the core structure is capable of binding to multiple biological targets, making it an excellent starting point for the discovery of new drugs. researchgate.net A vast number of quinazolinone derivatives have been synthesized and shown to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. researchgate.net
The versatility of the quinazolinone scaffold allows for chemical modifications at various positions, leading to compounds with diverse biological functions. For example, different chemical groups can be attached at the 2-position to create derivatives with potent and selective activities. acs.org The development of these compounds often involves multi-step synthesis where the core quinazolinone structure is built and then elaborated upon. acs.org This modular approach enables the systematic exploration of structure-activity relationships, guiding the design of more effective therapeutic agents. The quinazolinone core is present in numerous natural products, approved drugs, and investigational agents, highlighting its significance in drug discovery.
Table 1: Examples of Bioactive Compounds Based on the Quinazolinone Scaffold This table is interactive. Click on the headers to sort the data.
| Biological Activity | Compound Class/Example | Target/Mechanism of Action | Reference(s) |
|---|---|---|---|
| Anticancer | 2-Styryl quinazolinones | Tubulin polymerization inhibition | researchgate.net |
| Anticancer | Podophyllotoxin-quinazolinone hybrids | Control of tumor angiogenesis and invasion | researchgate.net |
| Anticancer | 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives | Antiproliferative against lung cancer cells | acs.org |
| Anti-inflammatory | Quinazolinone derivatives | Selective COX-2 inhibition | |
| Antihypertensive | 3-benzyl-2-methyl-3H- rsc.orgacs.orgtandfonline.comtriazolo[5,1-b]quinazolin-9-ones | In vivo antihypertensive activity |
Role as Intermediates in Complex Molecule Synthesis
Beyond its direct use in bioactive molecules, this compound and related structures are crucial intermediates in the synthesis of more complex molecules. The quinazolinone ring system can be constructed from simpler starting materials like 2-aminobenzamides and then serve as a robust platform for further chemical transformations. nih.gov
A prominent example is the synthesis of advanced kinase inhibitors. The process often involves the initial formation of a 4-quinazolinone intermediate, which is subsequently modified, for instance, by chlorination and reaction with various amines, to yield the final, complex drug molecule. The synthesis of quinoline-fused quinazolinones is another area where the pre-formed quinazolinone acts as a key building block in a one-pot reaction, leading to complex, polycyclic fluorescent compounds. acs.orgacs.org The ability to use this compound as a stable intermediate allows for the efficient and modular construction of intricate chemical architectures that would be difficult to assemble otherwise. acs.orgacs.org
Potential Applications in Advanced Materials Research (e.g., chemosensors, fluorescent dyes)
The inherent photophysical properties of the quinazolinone ring system have led to its exploration in the field of materials science, particularly for developing chemosensors and fluorescent dyes. rsc.org The structure's conjugated system can be modified to create molecules that exhibit changes in their fluorescence upon interacting with specific analytes, forming the basis of a chemosensor. tandfonline.comtandfonline.com
Researchers have successfully designed and synthesized quinazolinone-based chemosensors that can selectively detect various metal ions. tandfonline.comnih.govrsc.org For example, specific derivatives have been shown to detect iron (Fe³⁺), nickel (Ni²⁺), and zinc (Zn²⁺) ions in aqueous solutions with high sensitivity and selectivity. tandfonline.comtandfonline.comnih.govrsc.org These sensors work by binding to the target metal ion, which causes a measurable change in the molecule's fluorescence—either a "turn-on" or "turn-off" response. nih.govrsc.org
Furthermore, the donor-acceptor design principle has been applied to the quinazoline scaffold to create a range of fluorescent dyes. rsc.org By attaching electron-donating groups to the electron-accepting quinazoline core, scientists can tune the resulting molecule's emission color across the visible spectrum. rsc.org These quinazoline-based fluorophores are often thermally stable and possess high photoluminescence quantum yields, making them promising for applications in optoelectronic devices like organic light-emitting diodes (OLEDs). rsc.org
Table 2: Quinazolinone-Based Chemosensors and Dyes This table is interactive. Click on the headers to sort the data.
| Compound Type | Target Analyte / Application | Detection Mechanism | Reference(s) |
|---|---|---|---|
| Fluorescent Chemosensor | Fe³⁺ ions | Fluorescence quenching | tandfonline.comtandfonline.com |
| Colorimetric/Fluorescent Sensor | Ni²⁺ and Zn²⁺ ions | Color change (Ni²⁺, Zn²⁺), Fluorescence "turn-on" (Zn²⁺) | nih.govrsc.org |
| Fluorescent Probe | α1-Adrenergic Receptors | Receptor binding and visualization | nih.govacs.org |
| Fluorescent Probe | Mitochondria / Lysosomes | Organelle-specific imaging | rsc.org |
| Fluorescent Dye | Organic Light-Emitting Diodes (OLEDs) | Electroluminescence | rsc.org |
Advanced Analytical Methodologies for Research Purity and Characterization
Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC, TLC)
Chromatography is an indispensable tool for separating the target compound from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) are the principal techniques used.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used method for the purity assessment and purification of quinazolinone derivatives. nih.gov Reversed-phase HPLC, typically employing a C18 column, is effective for separating the polar quinazolinone core from less polar or more polar impurities. The mobile phase often consists of a gradient mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like acetic acid to improve peak shape. who.int Detection is commonly performed using a UV detector set at a wavelength corresponding to the compound's maximum absorbance. For preparative applications, HPLC can be scaled up to isolate the compound in high purity. nih.gov The development of HPLC methods for related compounds, such as the hair dye ingredient 2-amino-5-nitrophenol (B90527), has been thoroughly validated in various biological matrices, demonstrating excellent linearity, accuracy, and precision. nih.gov Such validated methods serve as a strong foundation for the analysis of 2-amino-5-chloro-1H-quinazolin-4-one. Newly synthesized batches of related pyrazolo-[1,5-c]quinazolinone derivatives are routinely characterized by HPLC to confirm their purity. nih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and essential technique for monitoring the progress of synthesis reactions involving quinazolinone scaffolds. researchgate.netnih.gov By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of the product. rsc.org Visualization is typically achieved under UV light (254 nm), where the aromatic quinazolinone ring absorbs light and appears as a dark spot. rsc.org This allows for the real-time tracking of reaction completion before proceeding with work-up and purification. nih.gov
Gas Chromatography (GC): The application of Gas Chromatography for the direct analysis of this compound is not commonly reported in the literature. Due to its relatively high molecular weight and polarity, the compound may have low volatility and could require derivatization to increase its thermal stability and volatility for successful GC analysis. Therefore, HPLC remains the preferred chromatographic method.
Interactive Table 1: Typical HPLC Parameters for Quinazolinone Analysis (Note: This table represents typical conditions based on the analysis of related compounds and may be optimized for this compound.)
| Parameter | Setting | Purpose | Reference |
|---|---|---|---|
| Column | Reversed-Phase C18 (5 µm particle size) | Separation based on polarity | who.int |
| Mobile Phase | Acetonitrile:Water with 0.1% Acetic Acid (gradient) | Elution of the compound from the column | who.int |
| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency | nih.gov |
| Detection | UV-Vis Diode Array Detector (DAD) | Quantitation and peak purity analysis | who.int |
| Injection Volume | 10 - 20 µL | Introduction of the sample into the system | nih.gov |
| Column Temperature | 25-40 °C | Ensures reproducible retention times | nih.gov |
Electrochemical Methods for Compound Detection and Characterization
Electrochemical techniques offer a highly sensitive approach for the detection and characterization of electroactive molecules. While specific studies focusing solely on the electrochemical behavior of this compound are limited, its chemical structure suggests it is a viable candidate for electroanalysis. The "2-amino" group on the quinazolinone ring is an electroactive moiety that can be oxidized at a suitable electrode surface. nih.gov
The electrochemical oxidation of amino groups on aromatic rings is a well-established principle. nih.gov Methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) could be developed to study the compound's redox behavior. Such studies would determine the oxidation potential, which is characteristic of the molecule, and could be used for highly selective detection. The development of a sensor, perhaps using modified electrodes (e.g., carbon nanotubes or graphene), could lead to methods with very low detection limits, suitable for trace analysis in complex samples. rsc.org The electrochemical profiles of free amino acids and those bound in larger molecules are often similar, suggesting that the amino group on the quinazolinone core would provide a distinct electrochemical signal. nih.gov
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometry, particularly UV-Visible and fluorescence spectroscopy, provides robust methods for the quantitative analysis of this compound.
UV-Visible Spectrophotometry: The conjugated aromatic system of the quinazolinone ring structure results in strong absorption of ultraviolet light. Quantitative analysis can be performed using the Beer-Lambert law, which states a linear relationship between absorbance and concentration. A calibration curve is typically generated by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). This method is simple, rapid, and widely used for determining the concentration of solutions and for quality control during synthesis. For example, the synthesis of novel 4(1H)-quinolinones was characterized in part by infrared spectroscopy to identify key functional groups like the nitro group. scielo.br
Fluorescence Spectroscopy: Many quinazolinone derivatives exhibit fluorescence, a property that can be exploited for highly sensitive and selective analysis. A structurally related compound, 4-amino-1H-benzo[g]quinazoline-2-one, was developed as a fluorescent probe. nih.gov This analog displayed a strong fluorescence emission at 456 nm with a high quantum yield (Φ = 0.62) at neutral pH. nih.gov The fluorescence was also sensitive to pH, with the emission maximum shifting upon protonation of the heterocycle. nih.gov This suggests that this compound may also possess intrinsic fluorescence. A spectrofluorometric method would involve determining the optimal excitation and emission wavelengths and then, similar to UV-Vis spectrophotometry, constructing a calibration curve to quantify the compound, often with significantly lower detection limits than absorption-based methods.
Interactive Table 2: Spectrophotometric Properties of a Related Fluorescent Quinazolinone Analog
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Compound | 4-amino-1H-benzo[g]quinazoline-2-one | 2'-O-Me ribonucleoside derivative | nih.gov |
| Excitation Maxima | 250, 300, 320, 370 nm | pH 7.1 | nih.gov |
| Emission Maximum | 456 nm | pH 7.1 | nih.gov |
| Emission Maximum | 492 nm | pH 2.1 | nih.gov |
| Fluorescence Quantum Yield (Φ) | 0.62 | pH 7.1 | nih.gov |
| pKa | 4.0 | - | nih.gov |
Method Development for In Vitro and Biological Sample Analysis
Analyzing this compound in in vitro assays or biological samples (e.g., plasma, cell lysates) requires the development and validation of robust analytical methods, most commonly based on HPLC.
The process begins with sample preparation, which is critical for removing interfering substances like proteins and salts. This may involve protein precipitation with organic solvents (e.g., acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE). For in vitro studies, compounds are often first dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) before being diluted into cell culture medium, such as RPMI-1640. acs.org
Method validation is performed according to established guidelines to ensure the reliability of the results. A comprehensive validation for a similar compound, 2-amino-5-nitrophenol, was conducted for its analysis in biological matrices using HPLC. nih.gov The key validation parameters include:
Linearity: Establishing a linear relationship between the detector response and the concentration of the analyte over a specific range. For the 2-amino-5-nitrophenol method, the coefficient of determination (r²) was excellent, ranging from 0.9992 to 0.9999. nih.gov
Accuracy: Measuring the closeness of the experimental value to the true value, typically expressed as a percentage recovery. The accuracy for the related compound was high, between 93.1% and 110.2%. nih.gov
Precision: Assessing the degree of scatter between a series of measurements, evaluated at intra-day and inter-day levels. The precision, measured as the relative standard deviation (RSD), was found to be very good (1.1–8.1%). nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Selectivity: Ensuring the method can unequivocally measure the analyte in the presence of other components in the sample matrix.
Once validated, these HPLC methods can be used to accurately quantify the concentration of this compound in various experimental settings, which is crucial for interpreting the results of in vitro biological activity studies.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The future of synthesizing 2-amino-5-chloro-1H-quinazolin-4-one and its derivatives is increasingly geared towards green and sustainable chemistry. Traditional methods often involve harsh conditions and hazardous reagents, prompting a shift towards more environmentally benign alternatives. researchgate.net Key areas of future research include:
Microwave-Assisted and Ultrasound-Promoted Reactions: These techniques accelerate reaction times, improve yields, and often require less solvent compared to conventional heating methods. ujpronline.comujpronline.com Researchers are exploring microwave and ultrasound irradiation for various steps in quinazolinone synthesis, including cyclization and substitution reactions, to create more efficient and eco-friendly processes. ujpronline.comfrontiersin.org
Green Solvents and Catalysts: The use of water, ethanol, or deep eutectic solvents (DES) as reaction media is a significant step towards sustainability. researchgate.netfrontiersin.org Future work will likely focus on optimizing reactions in these solvents. Furthermore, the development of recyclable catalysts, such as magnetic nanocatalysts, is a promising avenue. frontiersin.orgnih.gov For instance, a magnetically recoverable palladium catalyst has been successfully used for synthesizing quinazolinones in an eco-friendly PEG/water solvent system, demonstrating high yields and the ability to be reused multiple times with minimal loss of activity. frontiersin.org Similarly, copper-based catalysts on magnetic graphene oxide supports are being developed for the one-pot synthesis of quinazoline (B50416) derivatives. nih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and improving atom economy. frontiersin.orgnih.gov The application of MCRs, often facilitated by eco-friendly catalysts, is expected to streamline the synthesis of complex quinazolinone libraries for biological screening. sifisheriessciences.com
Photocatalysis: Visible-light-driven photocatalysis offers a sustainable alternative to traditional synthetic methods that often require high energy input. mdpi.com The use of natural dyes like curcumin (B1669340) to sensitize catalysts such as titanium dioxide (TiO₂) for the synthesis of quinazoline derivatives represents an innovative and green approach that is expected to be explored further. mdpi.com
| Method | Key Advantages | Catalyst/Conditions Examples | Relevant Findings |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced solvent use. ujpronline.comujpronline.com | Yb(OTf)₃, Solvent-free conditions. ujpronline.com | Efficient synthesis of 4(3H)-quinazolinones from 2-aminobenzonitrile (B23959) and acyl chlorides. ujpronline.com |
| Ultrasound-Promoted Synthesis | Enhanced reaction rates, improved yields, milder conditions. ujpronline.comfrontiersin.org | p-Toluene sulfonic acid (p-TSA) in aqueous ethanol. frontiersin.org | Facilitates Niementowski-like reactions and multicomponent synthesis of quinazolinones. ujpronline.comfrontiersin.org |
| Magnetic Nanocatalysis | High efficiency, easy catalyst recovery and reusability, eco-friendly. frontiersin.org | Magnetically recoverable palladium catalyst (Fe₃O₄@SiO₂-Dop/Phen-Pd(0)). frontiersin.org | Achieved high yields (82-98%) in an eco-friendly PEG/water system and catalyst retained >89% activity after five cycles. frontiersin.org |
| Visible-Light Photocatalysis | Uses renewable energy, mild reaction conditions, sustainable. mdpi.com | Curcumin-sensitized TiO₂. mdpi.com | Demonstrated enhanced catalytic activity for the one-pot, three-component synthesis of quinazolines compared to pure TiO₂. mdpi.com |
Discovery of New Biological Targets and Elucidation of Undiscovered Mechanisms
While quinazolinones are well-known for their anticancer and antimicrobial activities, future research will aim to uncover novel biological targets and a deeper understanding of their mechanisms of action. nih.govmdpi.comwisdomlib.orgnih.gov The versatility of the quinazolinone scaffold allows for structural modifications that can tune its activity towards a wide range of biological pathways. mdpi.comtandfonline.com
Emerging therapeutic areas for quinazolinone derivatives include:
Antiviral Agents: With the constant threat of viral pandemics, there is a pressing need for new antiviral drugs. Quinazolinone derivatives have shown potential as inhibitors of viruses like HIV. acgpubs.orgsemanticscholar.org Future studies will likely screen libraries of these compounds against a broader range of viruses and elucidate their specific viral targets.
Neurodegenerative Diseases: Some quinazolinone derivatives have demonstrated activity as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.com This opens up a new frontier for developing therapies for neurodegenerative disorders.
Antiparasitic and Antimalarial Activity: The quinazolinone scaffold has been identified as a promising starting point for the development of new drugs against parasitic infections, including malaria. tandfonline.comacgpubs.org For instance, certain derivatives are known to target dihydrofolate reductase (DHFR) in Plasmodium falciparum. acs.org
Targeting Novel Cancer Pathways: Beyond established targets like EGFR, future research will focus on quinazolinone derivatives that inhibit other key cancer-related enzymes and pathways such as tubulin polymerization, poly-(ADP-ribose) polymerase (PARP), and vascular endothelial growth factor receptor-2 (VEGFR-2). tandfonline.comnih.govnih.gov The ability to create hybrid molecules, combining the quinazolinone core with other pharmacophores, could lead to drugs with multiple mechanisms of action, potentially overcoming drug resistance. nih.gov
| Therapeutic Area | Potential Biological Target | Example/Finding |
|---|---|---|
| Anticancer | Tubulin Polymerization, VEGFR-2, PARP tandfonline.comnih.govnih.gov | A 4-aminoquinazoline derivative showed potent inhibition of microtubule polymerization. nih.gov Another derivative exhibited VEGFR-2 inhibition more potent than the standard drug sorafenib. nih.gov |
| Anti-Alzheimer's | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) tandfonline.com | Certain compounds have shown nanomolar inhibition of AChE and BChE, surpassing standard reference drugs. tandfonline.com |
| Antiviral | HIV-1 Inhibition acgpubs.org | Novel series of quinazolinones have been prepared and identified as potential HIV-1 inhibitors. acgpubs.org |
| Antimalarial | Dihydrofolate Reductase (DHFR) acs.org | A quinazoline derivative was identified as an antimalarial that targets DHFR. acs.org |
| Antifungal | Fungal Group II Intron Splicing acs.org | Novel quinazoline derivatives have been found to inhibit the splicing of fungal introns, a novel antifungal mechanism. acs.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.goveurekalert.org For this compound and its derivatives, these computational tools are poised to play a pivotal role in future research.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are being developed to establish a mathematical relationship between the chemical structure of quinazolinone derivatives and their biological activity. researchgate.netufv.brrsc.orgnih.govrsc.org These models help in identifying the key structural features responsible for a compound's potency and can predict the activity of newly designed molecules before they are synthesized, saving time and resources. youtube.com For example, QSAR models have successfully predicted the anticonvulsant activity of quinazolinone derivatives. researchgate.netufv.br
Molecular Docking and Dynamics: These simulation techniques provide insights into how a molecule binds to its biological target at the atomic level. nih.gov By visualizing the interactions between a quinazolinone derivative and its target protein, researchers can rationally design modifications to improve binding affinity and selectivity. rsc.org
Generative AI for de novo Drug Design: Generative AI models can design entirely new molecules that have never been seen before but are predicted to have desired pharmacological properties. stanford.edu These models can be trained on vast datasets of chemical structures and their biological activities to generate novel quinazolinone scaffolds with high predicted efficacy against specific targets, such as antibiotic-resistant bacteria. stanford.edu This approach can vastly expand the chemical space available for drug discovery. stanford.edu
Development of Advanced Analytical and Characterization Tools
The robust characterization of newly synthesized compounds is fundamental to drug discovery. Future advancements in analytical techniques will be crucial for the development of this compound derivatives. While standard techniques like NMR, IR, and mass spectrometry are routinely used, the increasing complexity of new molecules and the need for greater sensitivity demand more advanced tools. arabjchem.org
Future research will benefit from:
High-Resolution Mass Spectrometry (HRMS): To provide highly accurate mass measurements, confirming elemental composition with great confidence.
Advanced NMR Techniques: 2D-NMR and other advanced pulse sequences will be essential for unambiguously determining the complex structures of novel, densely functionalized quinazolinone derivatives.
Chromatographic Methods: The development of more efficient and sensitive HPLC and UPLC methods will be critical for the purification of compounds and the analysis of their purity.
Single-Crystal X-ray Diffraction: This technique provides the definitive 3D structure of a molecule, which is invaluable for confirming its synthesis and for understanding its interactions in molecular docking studies. nih.gov
Expanding Interdisciplinary Applications of this compound and its Derivatives
The utility of the this compound scaffold is not limited to medicinal chemistry. Future research will likely see its applications expand into other scientific disciplines.
Materials Science: The quinazolinone core can be incorporated into larger molecular structures to create novel materials. For example, derivatives could be designed as fluorescent probes for bio-imaging or as components of organic light-emitting diodes (OLEDs), leveraging their stable, conjugated ring system. stanford.edu
Chemical Biology: Quinazolinone derivatives can be developed as chemical tools to probe biological pathways. acs.org By designing molecules that selectively inhibit a specific enzyme or protein, researchers can study the function of that protein within a cell or organism, providing valuable insights into complex biological processes.
Agrochemicals: The biological activity of quinazolinones also extends to potential applications in agriculture. nih.gov Derivatives have been designed and synthesized as fungicides, demonstrating the potential to develop new agents to protect crops from disease. nih.gov
The continued exploration of this compound and its derivatives, driven by these future research directions, holds immense promise for advancing science and developing new solutions for health, technology, and agriculture.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-5-chloro-1H-quinazolin-4-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common approach involves cyclization of substituted benzaldehyde derivatives with thiourea or urea analogs under acidic conditions. For example, 4-chlorobenzaldehyde can be condensed with methyl thioacetate to form a dihydroquinazolinone intermediate, followed by chlorination and amination steps . Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., p-toluenesulfonic acid). Yield improvements (≥60%) are achievable via slow reagent addition and inert atmosphere (N₂/Ar) to suppress oxidation side products.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve bond lengths and angles, particularly the quinazolinone core and chloro/amino substituents (e.g., C–Cl bond ≈ 1.73 Å, C–N bond ≈ 1.34 Å) .
- NMR : Use -NMR to identify NH₂ protons (δ 6.2–6.8 ppm, broad singlet) and -NMR to confirm carbonyl (C=O, δ ~165 ppm) and aromatic carbons.
- Mass spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ peaks at m/z 210–214.
Q. What are the key stability considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Moisture control : Use desiccants (silica gel) in storage containers to avoid hydrolysis of the quinazolinone ring.
- Safety protocols : Wear nitrile gloves (tested per EN 374), FFP2 respirators for aerosols, and work in fume hoods with HEPA filters .
Advanced Research Questions
Q. How does the hydrazino group in this compound influence its reactivity with α,β-diketones or acetylacetone?
- Methodological Answer : The hydrazino (–NH–NH₂) group undergoes cyclocondensation with acetylacetone to form triazolo[4,3-a]quinazolin-5(4H)-one derivatives. Key steps include refluxing in ethanol (12–24 hours) and isolating products via column chromatography (silica gel, hexane/ethyl acetate 3:1). Mechanistic studies suggest nucleophilic attack at the diketone’s carbonyl group, followed by dehydration . Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate).
Q. What electrochemical strategies enable selective functionalization of this compound for fused-ring systems?
- Methodological Answer : Dual oxidative C(sp³)–H amination via cyclic voltammetry (CV) in acetonitrile with NH₄I as a mediator (1.5 V vs. Ag/AgCl) can introduce imidazo or pyrazole rings. For example, coupling with 2-chloro-4-fluorophenyl radicals yields imidazo[1,5-a]quinazolin-5(4H)-one derivatives. Optimize electrolyte concentration (0.1 M TBAP) and electrode material (Pt/C) to minimize overpotential .
Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Data triangulation : Compare IC₅₀ values across multiple assays (e.g., MTT vs. SRB for cytotoxicity) and validate via orthogonal methods (e.g., flow cytometry for apoptosis).
- Structural validation : Re-examine XRD data to rule out polymorphic or solvate forms that may alter bioactivity .
- Control experiments : Test for off-target effects using kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
Method Development & Optimization
Q. What computational tools are effective for predicting the reactivity of this compound in heterocyclic coupling reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for Suzuki-Miyaura couplings. Focus on electron density maps at the C5–Cl bond for Pd(0)-mediated activation.
- MOE software : Simulate steric effects of substituents on regioselectivity (e.g., para vs. meta addition in Friedel-Crafts reactions) .
Q. How can researchers mitigate byproduct formation during halogenation of this compound?
- Methodological Answer :
- Temperature control : Maintain ≤60°C during chlorination with POCl₃ to avoid overhalogenation.
- Quenching protocol : Add reaction mixtures to ice-cold NaHCO₃ solution (pH 7–8) to precipitate side products (e.g., phosphoramidates).
- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O 70:30) to isolate mono-chlorinated products .
Safety & Compliance
Q. What are the environmental exposure controls for this compound under REACH regulations?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
